methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate
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Overview
Description
Methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is an organic compound with a complex structure featuring imidazothiazole, benzoate, and hydroxyimino moieties
Preparation Methods
Synthetic Routes and Reaction Conditions One synthetic route for methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate begins with the formation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through the cyclization of an appropriate thioamide and α-haloketone. Subsequently, the hydroxylamine derivative reacts under mild conditions to form the hydroxyimino group. Finally, the benzoate ester is introduced via nucleophilic substitution.
Industrial Production Methods Industrial production may involve optimization of each step to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques. Key parameters include temperature control, solvent choice, and reaction time, which are fine-tuned to ensure efficient production at scale.
Chemical Reactions Analysis
Types of Reactions Methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate undergoes various reactions such as:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the hydroxyimino group to the corresponding amine.
Substitution: Functionalization of the imidazothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly with sodium borohydride or catalytic hydrogenation.
Substitution: Undergoes electrophilic aromatic substitution with reagents like halogens or nitration agents.
Major Products Formed These reactions lead to diverse derivatives that may exhibit different biological or chemical properties, expanding the utility of the parent compound.
Scientific Research Applications
Methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is used in multiple research fields:
Chemistry: As a versatile intermediate for synthesizing complex molecules.
Biology: Potential role as an enzyme inhibitor or in signaling pathways.
Medicine: Exploration as a candidate for pharmaceutical development due to its unique structural motifs.
Industry: Utilized in developing specialty chemicals or advanced materials.
Mechanism of Action
The mechanism by which methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate exerts its effects depends on the biological target. Generally, it may interact with enzymes or receptors, altering their activity through competitive or non-competitive inhibition. This could affect various cellular pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Compared to other imidazothiazole derivatives, methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is unique due to the presence of the hydroxyimino group, which can engage in hydrogen bonding and electronic interactions, thereby enhancing its reactivity and biological activity.
Similar Compounds Include:
Imidazo[2,1-b][1,3]thiazole derivatives without hydroxyimino groups.
Benzoate esters of simpler thiazole derivatives.
Compounds with different ester moieties but similar core structures.
Properties
IUPAC Name |
methyl 2-[5-[(Z)-hydroxyiminomethyl]imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-20-13(18)9-4-2-3-5-11(9)22-12-10(8-15-19)17-6-7-21-14(17)16-12/h2-8,19H,1H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTJKVYLDYQBGJ-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)/C=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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